molecular formula C8H11Cl2N3 B13978931 N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride

N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride

Cat. No.: B13978931
M. Wt: 220.10 g/mol
InChI Key: VSOBJMWHNROLLS-UHFFFAOYSA-N
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Description

IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse applications in medicinal chemistry, material science, and various branches of chemistry due to their unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions

IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE involves various molecular targets and pathways. Studies have shown that these derivatives can induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway .

Comparison with Similar Compounds

IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE can be compared with other imidazopyridine derivatives such as:

  • IMIDAZO[4,5-B]PYRIDINE
  • IMIDAZO[4,5-C]PYRIDINE
  • IMIDAZO[1,5-A]PYRIDINE

These compounds share similar structural features but differ in their specific applications and biological activities. For example, IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE is particularly noted for its anticancer properties, whereas other imidazopyridine derivatives may be more effective as antiviral or antibacterial agents .

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

N-methylimidazo[1,2-a]pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c1-9-7-6-11-5-3-2-4-8(11)10-7;;/h2-6,9H,1H3;2*1H

InChI Key

VSOBJMWHNROLLS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN2C=CC=CC2=N1.Cl.Cl

Origin of Product

United States

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